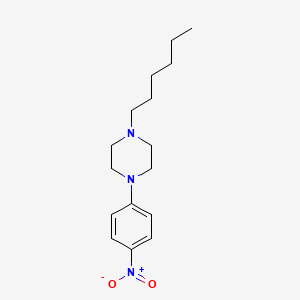

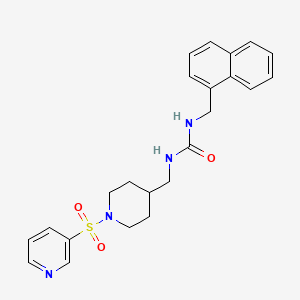

![molecular formula C22H24N4O2 B2520187 6-ciclopropil-2-{[1-(1H-indol-4-carbonil)piperidin-4-il]metil}-2,3-dihidropiridazin-3-ona CAS No. 2202289-60-7](/img/structure/B2520187.png)

6-ciclopropil-2-{[1-(1H-indol-4-carbonil)piperidin-4-il]metil}-2,3-dihidropiridazin-3-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of complex piperidine-based compounds can be achieved through various methods. One approach is the three-component condensation, as described in the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, which involves 4-piperidinones, 5-pyrazolones, and malononitrile. This method can be performed chemically or electrochemically, with the latter offering milder conditions and higher yields . Another synthetic route involves chiral 2-substituted-6-methyl 2,3-dihydropyidinones, which are accessible via an asymmetric vinylogous Mannich reaction. These intermediates can be further functionalized to create a variety of chiral multi-substituted piperidine-based compounds . These methods provide insights into potential synthetic routes for the target compound, which may involve similar intermediates and reactions.

Molecular Structure Analysis

The molecular structure of the target compound would include several key functional groups and stereochemical considerations. The presence of a dihydropyridazinone ring suggests a planar structure with potential for aromaticity, while the piperidine and indole substituents introduce elements of chirality and complexity. The indole moiety, in particular, is a common structure in natural products and pharmaceuticals, often contributing to the binding affinity of a molecule to biological targets. The synthesis of related compounds, such as 2,6-di-substituted piperidines, demonstrates the importance of stereochemistry in the biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the target compound would be influenced by its functional groups. For instance, the piperidine nitrogen could be involved in alkylation or acylation reactions, as seen in the synthesis of polyfunctional piperidine-based compounds . The indole carbonyl group could also participate in condensation reactions or serve as a site for nucleophilic attack. The dihydropyridazinone core may undergo reactions typical of heterocyclic compounds, such as electrophilic substitution or ring-opening reactions under certain conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the target compound are not directly reported, we can infer that it would exhibit properties typical of similar heterocyclic and aromatic compounds. These might include moderate to low solubility in water, higher solubility in organic solvents, and the potential for intermolecular interactions such as hydrogen bonding due to the presence of the indole NH and the piperidine nitrogen. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the dihydropyridazinone ring and the steric bulk of the substituents.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han mostrado una prometedora actividad antiviral. Por ejemplo, se prepararon y se reportaron derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato como agentes antivirales .

Actividad antiinflamatoria

Los derivados del indol también poseen propiedades antiinflamatorias. Potencialmente pueden utilizarse en el tratamiento de enfermedades inflamatorias .

Actividad anticancerígena

Se ha descubierto que los derivados del indol exhiben actividad anticancerígena. Potencialmente pueden utilizarse en el tratamiento del cáncer .

Actividad anti-VIH

Los derivados del indol han mostrado actividad anti-VIH, lo que sugiere su posible uso en el tratamiento del VIH .

Actividad antioxidante

Los derivados del indol poseen propiedades antioxidantes, que pueden ser beneficiosas en el tratamiento de enfermedades causadas por estrés oxidativo .

Actividad antimicrobiana

Los derivados del indol han demostrado actividad antimicrobiana, lo que sugiere su posible uso en el tratamiento de infecciones microbianas .

Actividad antituberculosa

Los derivados del indol han mostrado actividad antituberculosa, lo que indica su posible uso en el tratamiento de la tuberculosis .

Actividad antidiabética

Los derivados del indol han exhibido actividad antidiabética, lo que sugiere su posible uso en el tratamiento de la diabetes .

Mecanismo De Acción

Target of Action

Indole derivatives, which are part of the structure of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that indole derivatives can possess various biological activities, which may suggest a complex interaction with its targets .

Biochemical Pathways

Indole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple pathways .

Result of Action

It is known that indole derivatives can possess various biological activities, which may suggest a range of potential effects .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This may suggest that similar environmental conditions could influence the action of this compound.

Análisis Bioquímico

Biochemical Properties

It is known that indole derivatives, which are part of the compound’s structure, play a significant role in cell biology . They are used in the treatment of various disorders and have shown various biologically vital properties .

Cellular Effects

Preliminary studies suggest that it may have lipid-modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .

Molecular Mechanism

It is known to be a potent and selective FXR agonist in vitro , suggesting that it may interact with the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and lipid metabolism .

Dosage Effects in Animal Models

Preliminary studies suggest that it has robust lipid-modulating properties in preclinical species

Metabolic Pathways

Given its structure, it may be involved in pathways related to the metabolism of indole derivatives .

Propiedades

IUPAC Name |

6-cyclopropyl-2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2/c27-21-7-6-19(16-4-5-16)24-26(21)14-15-9-12-25(13-10-15)22(28)18-2-1-3-20-17(18)8-11-23-20/h1-3,6-8,11,15-16,23H,4-5,9-10,12-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMVBIZSOUSTTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

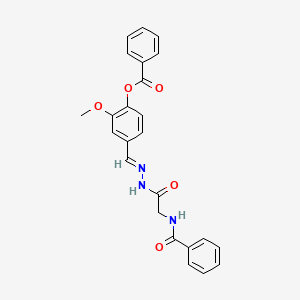

![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

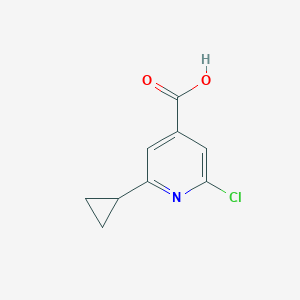

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)

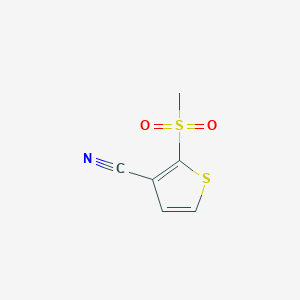

![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)

![2-(2-methylphenyl)-5-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2520114.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520118.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B2520120.png)

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2520121.png)

![N-[2-[[methylsulfonyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2520124.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2520127.png)